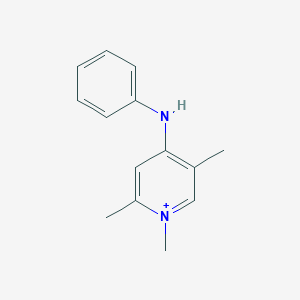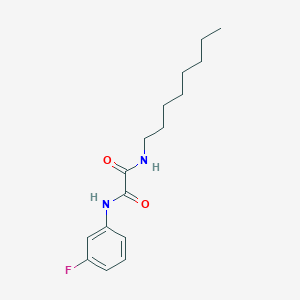![molecular formula C18H17BrN2O3 B11551544 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11551544.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenoxy group and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to form 4-bromo-2-methoxyphenol. This is achieved using N-bromosuccinimide (NBS) as the brominating agent.
Etherification: The 4-bromo-2-methoxyphenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.
Condensation Reaction: Finally, the acetohydrazide derivative undergoes a condensation reaction with cinnamaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- 4-bromo-2-(2-methoxyphenoxy)benzenamine
- 2-bromo-4-methoxyphenol
- 4-bromo-2-(2-methoxyphenoxy)acetylhydrazide
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
属性
分子式 |
C18H17BrN2O3 |
|---|---|
分子量 |
389.2 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-17-12-15(19)9-10-16(17)24-13-18(22)21-20-11-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,21,22)/b8-5+,20-11+ |
InChI 键 |
PBXQHTYKTNTURD-JNJFRLMHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
规范 SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11551468.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11551474.png)
![N-(4-chlorophenyl)-4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11551476.png)
![N-(3-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11551478.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551479.png)
![N'-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11551484.png)


![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11551512.png)
![N-(2-bromophenyl)-4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11551516.png)
![2-chloro-5-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11551525.png)
![N'-[(E)-(Pyridin-3-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11551530.png)
![2,4-dichloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551539.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11551566.png)
